molecular formula C11H17N5 B1425739 3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine CAS No. 1487769-83-4

3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine

Cat. No. B1425739
M. Wt: 219.29 g/mol
InChI Key: SMRDOKICZMJILV-UHFFFAOYSA-N
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Description

“3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine” is a chemical compound that belongs to the class of triazolopyridazines . It is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridazine .


Molecular Structure Analysis

The molecular structure of “3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine” is characterized by the presence of a triazolopyridazine core . This core is a pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Scientific Research Applications

Synthesis of Functionalized Compounds

3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine has been used as a building block in the synthesis of various functionalized compounds. It's employed in creating intermediates in the synthesis of alkyl 1-pyridazin-3-yl-1,2,3-triazole-4-carboxylates, which are important in medicinal chemistry. This synthesis involves using 3-aminopyridazines and hydrazinopyridazines as precursors, leading to a range of derivatives like alanines, polyols, C-nucleosides, and terpenes (Svete, 2005).

Synthesis of Anti-Diabetic Drugs

This compound is crucial in synthesizing anti-diabetic medications. A family of triazolo-pyridazine-6-yl-substituted piperazines has been synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, aiming to develop them as anti-diabetic drugs. These compounds showed strong inhibition potential and significant antioxidant and insulinotropic activity (Bindu, Vijayalakshmi, & Manikandan, 2019).

Antiproliferative Activity

The compound has been used to synthesize derivatives that demonstrate antiproliferative activity. This includes the preparation of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives that have shown the ability to inhibit the proliferation of endothelial and tumor cells. This finding is significant for research in cancer therapy (Ilić, Ilaš, Liekens, Mátyus, & Kikelj, 2011).

Structural Analysis and Synthesis Techniques

The compound plays a role in structural analysis and novel synthesis techniques in medicinal chemistry. It has been synthesized and analyzed using various spectroscopic techniques and X-ray diffraction, providing insights into its structural characteristics, which are crucial for drug development (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).

Preparation for Metabolic Studies

It has also been synthesized for metabolic studies. The compound labeled with carbon-14 and carbon-13 was synthesized for absorption and metabolism studies, indicating its utility in pharmacokinetics and drug development (May & Lanzilotti, 1984).

Other Applications

The compound is involved in various other synthetic pathways and has potential applications in diverse areas of medicinal chemistry. This includes its use in synthesizing triazolopiperazines, evaluating inhibitors of dipeptidyl peptidase IV, and synthesizing novel compounds with potential antiviral and anti-asthmatic activities (Kim et al., 2005).

Future Directions

The future directions for “3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine” could involve further exploration of its potential pharmacological activities, given the promising properties of similar compounds . More research is needed to fully understand its synthesis, mechanism of action, and safety profile.

properties

IUPAC Name

3-methyl-2-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5/c1-7(2)9(6-12)11-14-13-10-5-4-8(3)15-16(10)11/h4-5,7,9H,6,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRDOKICZMJILV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NN=C2C(CN)C(C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine
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3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine
Reactant of Route 3
3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine
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3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine
Reactant of Route 5
3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine
Reactant of Route 6
3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine

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